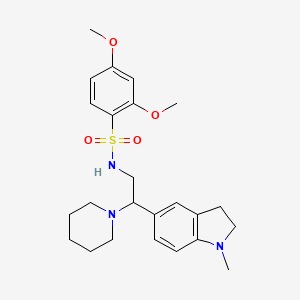

2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with 2,4-dimethoxy groups, a 1-methylindolin-5-yl moiety, and a piperidin-1-yl group. Structural analogs suggest possible activity as kinase or G-protein-coupled receptor (GPCR) modulators, though specific targets remain unconfirmed .

Properties

IUPAC Name |

2,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4S/c1-26-14-11-19-15-18(7-9-21(19)26)22(27-12-5-4-6-13-27)17-25-32(28,29)24-10-8-20(30-2)16-23(24)31-3/h7-10,15-16,22,25H,4-6,11-14,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKZQIFBAAHNKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound features a sulfonamide functional group attached to a benzene ring, with substitutions that suggest interactions with various biological targets, particularly in the central nervous system (CNS).

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes:

- Dimethoxy groups at the 2 and 4 positions on the benzene ring.

- A piperidinyl moiety that may enhance its interaction with neurotransmitter receptors.

- An indoline structure that suggests potential neuroactive properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Dopamine Receptor Modulation : Given the presence of the piperidine and indoline structures, the compound may act as a ligand for dopamine receptors, which are crucial in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease.

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

Biological Evaluation

Recent studies have focused on evaluating the biological activity of related compounds, providing insights into the potential efficacy of this compound.

In Vitro Studies

In vitro assays have been conducted to assess the compound's activity against various biological targets. For instance:

- Dopamine D2 Receptor Binding Affinity : Compounds structurally similar to this sulfonamide have shown high affinity for D2 receptors, indicating a promising profile for neuropharmacological applications.

- AChE Inhibition Assays : Preliminary data suggest that modifications in the structure can significantly affect potency and selectivity towards AChE, which is critical for developing anti-Alzheimer's agents .

Case Studies and Research Findings

Several case studies have highlighted the compound's potential therapeutic applications:

- Dopaminergic Activity : A study demonstrated that related compounds could effectively modulate dopaminergic signaling pathways, leading to improved cognitive functions in animal models.

- Neuroprotective Effects : Research indicated that similar benzenesulfonamides exhibited neuroprotective effects against oxidative stress in neuronal cell lines, which could be beneficial in neurodegenerative diseases .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution characteristics, supporting their viability as drug candidates.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| This compound | Dimethoxy substitutions; piperidine and indoline moieties | Potential D2 receptor ligand; AChE inhibitor | |

| 4-Methoxy-N-(piperidin-4-yl)methylbenzamide | Piperidine group; methoxy substitution | Neuroactive properties | |

| 2,3-Dimethoxy-N-cyclohexylbenzamide | Cyclohexyl substitution; dimethoxy groups | CNS activity |

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Structural Differences and Implications

3,4-Dimethoxy derivatives (JM6, Ro 61–8048) prioritize aromatic stacking in enzyme active sites, as seen in KMO inhibition .

Heterocyclic Moieties :

- 1-Methylindolin-5-yl : Unique to the target compound, this group may confer CNS activity due to indoline’s prevalence in neuroactive compounds (e.g., serotonin receptor ligands).

- Piperidin-1-yl vs. Piperazin-1-yl : Piperazine (e.g., SY-707, 4-methoxy analog ) introduces a basic nitrogen, improving aqueous solubility, whereas piperidine in the target compound may enhance lipophilicity for blood-brain barrier penetration.

Pharmacophore Variations :

Pharmacokinetic and Physicochemical Properties

- Solubility : Piperazine-containing analogs (e.g., 4-methoxy analog ) exhibit higher solubility than piperidine derivatives due to increased basicity.

- logP: The 2,4-dimethoxy groups in the target compound likely raise logP compared to mono-methoxy analogs, impacting absorption and distribution.

- Metabolic Stability : Nitro groups (JM6, Ro 61–8048) and fluorinated substituents (e.g., trifluoroethoxy in compounds) improve metabolic resistance, whereas methoxy groups may increase susceptibility to demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.